Home > Products > Screening Compounds P36700 > Ep300/CREBBP-IN-4
Ep300/CREBBP-IN-4 -

Ep300/CREBBP-IN-4

Catalog Number: EVT-12539425
CAS Number:
Molecular Formula: C23H22F3N5O3
Molecular Weight: 473.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ep300/CREBBP-IN-4 is a selective inhibitor targeting the bromodomains of the E1A-binding protein p300 and CREB-binding protein. These proteins play critical roles in gene transcription regulation through their histone acetyltransferase activity and are implicated in various cancers. The development of inhibitors like Ep300/CREBBP-IN-4 aims to modulate the activity of these proteins, providing potential therapeutic avenues for diseases associated with their dysregulation.

Source

Ep300/CREBBP-IN-4 has been studied in various research contexts, particularly in relation to its effects on cancer cell proliferation and transcriptional regulation. The compound is part of ongoing research into the therapeutic implications of targeting acetyltransferases in oncology .

Classification

Ep300/CREBBP-IN-4 belongs to a class of chemical compounds known as bromodomain inhibitors. Bromodomains are protein domains that recognize acetylated lysine residues on histones, facilitating the transcriptional activation of genes. This compound specifically inhibits the bromodomains of p300 and CREBBP, which are critical for their function as transcriptional coactivators .

Synthesis Analysis

Methods

The synthesis of Ep300/CREBBP-IN-4 involves several organic chemistry techniques, including multi-step synthesis and purification methods. While specific synthetic pathways for Ep300/CREBBP-IN-4 were not detailed in the sources, similar compounds typically employ techniques such as:

  1. Refluxing: Heating reactants in a solvent to facilitate reactions.
  2. Chromatography: Used for purification of intermediates and final products.
  3. Crystallization: To obtain pure solid forms of the compound.

Technical details regarding the exact reagents and conditions used in synthesizing Ep300/CREBBP-IN-4 would require proprietary methods typically held by pharmaceutical companies or research institutions.

Molecular Structure Analysis

Structure

The molecular structure of Ep300/CREBBP-IN-4 is characterized by its ability to bind specifically to the bromodomains of p300 and CREBBP. Though specific structural data was not provided, compounds in this class usually feature:

  • A central scaffold that allows for interaction with the bromodomain's acetyl-lysine binding site.
  • Functional groups that enhance binding affinity and specificity.

Data

The molecular weight of Ep300/CREBBP-IN-4 is approximately 468.59 g/mol, with a chemical formula of C27H36N2O5C_{27}H_{36}N_{2}O_{5} . This information suggests a complex structure conducive to specific biological interactions.

Chemical Reactions Analysis

Reactions

Ep300/CREBBP-IN-4 primarily functions through competitive inhibition, where it competes with acetyl-CoA for binding to the active site of the bromodomains in p300 and CREBBP. This inhibition disrupts the normal acetylation processes that regulate gene expression.

Technical Details

The inhibitor's mechanism involves forming non-covalent interactions with specific residues within the bromodomain's acetyl-lysine binding pocket, thereby preventing substrate access and subsequent histone modification . The precise kinetic parameters (e.g., IC50 values) can vary based on experimental conditions but typically show high potency at nanomolar concentrations .

Mechanism of Action

Process

Ep300/CREBBP-IN-4 inhibits histone acetyltransferase activity by blocking the binding of acetyl-CoA, a necessary cofactor for p300 and CREBBP's enzymatic function. This leads to reduced histone acetylation levels, which can affect gene expression profiles associated with cell proliferation and survival.

Data

Studies have demonstrated that inhibition of these proteins can sensitize cancer cells to other treatments, such as radiation therapy, highlighting their role in therapeutic resistance mechanisms . The compound's effectiveness may also correlate with specific mutation statuses within cancer cell lines, further tailoring its application in targeted therapies.

Physical and Chemical Properties Analysis

Physical Properties

Ep300/CREBBP-IN-4 is described as a white brittle foam at room temperature, indicating its physical state under standard conditions.

Chemical Properties

The solubility profile indicates it has a solubility greater than 49.6 mg/mL in appropriate solvents, which is beneficial for biological assays and therapeutic formulations . Its stability under various conditions would also be critical for practical applications.

Applications

Scientific Uses

Ep300/CREBBP-IN-4 is primarily utilized in research settings focused on:

  • Cancer Therapeutics: Investigating its role in inhibiting tumor growth by targeting epigenetic regulators.
  • Transcriptional Regulation Studies: Understanding how modulation of p300 and CREBBP affects gene expression.
  • Combination Therapies: Exploring its use alongside other treatment modalities to enhance efficacy against resistant cancer types .

Properties

Product Name

Ep300/CREBBP-IN-4

IUPAC Name

(2R,4R)-1-[3,3-difluoro-1-(4-methoxyphenyl)cyclobutanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide

Molecular Formula

C23H22F3N5O3

Molecular Weight

473.4 g/mol

InChI

InChI=1S/C23H22F3N5O3/c1-34-15-4-2-13(3-5-15)22(11-23(25,26)12-22)21(33)31-10-14(24)8-18(31)20(32)29-19-7-6-16-17(28-19)9-27-30-16/h2-7,9,14,18H,8,10-12H2,1H3,(H,27,30)(H,28,29,32)/t14-,18-/m1/s1

InChI Key

TURGXTFEXLEVEN-RDTXWAMCSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CC(C2)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F

Isomeric SMILES

COC1=CC=C(C=C1)C2(CC(C2)(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.